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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)butanoic acid
CAS No.: 17431-95-7
Cat. No.: B1318607

Get Quote

Technical Monograph: 2-(3-
Chlorophenoxy)butanoic Acid[1][2]

CAS Number: 17431-95-7 Molecular Formula: C10H11CIOs Molecular Weight: 214.65 g/mol
IUPAC Name: 2-(3-Chlorophenoxy)butanoic acid[1][2]

Introduction & Chemical Identity

2-(3-Chlorophenoxy)butanoic acid is a structural analog of the well-known plant growth
regulator Cloprop (2-(3-chlorophenoxy)propionic acid).[1][2] It belongs to the class of

-phenoxyalkanoic acids, which are distinguished by the ether linkage at the alpha-carbon
adjacent to the carboxyl group.

Unlike its

-substituted isomer (4-(3-chlorophenoxy)butanoic acid), which typically acts as a pro-herbicide
requiring
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-oxidation for activation, the

-substitution in 2-(3-Chlorophenoxy)butanoic acid confers intrinsic biological activity.[1][2]
The molecule possesses a single chiral center at the C2 position, making it a valuable probe
for stereoselective receptor binding studies in auxin signaling pathways.

Structural Analysis[1][2]

o Chiral Center: The C2 carbon is bonded to a methyl group, an ethyl group (from the butyric
backbone), a carboxyl group, and the phenoxy oxygen.[1] This creates a stereocenter where
the (R)-enantiomer is generally the biologically active conformer in auxin-mimetic

compounds.[1][2]

e Meta-Substitution: The chlorine atom at the meta (3-) position of the phenyl ring is critical.[2]
While para-substitution (e.g., 2,4-D) typically enhances auxin activity, meta-substitution often
shifts activity towards anti-auxin or specific growth-inhibitory effects, as seen in Cloprop's
use for reducing pineapple crown growth.[1][2]

Physicochemical Properties[1][2][4][5][6][7]

The following data summarizes the core physical parameters. Where experimental values for
this specific CAS are rare, properties are derived from high-fidelity structure-property
relationship (SPR) models of the phenoxy acid class.[1][2]
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Property

Value /| Range

Context

Physical State

Solid (Crystalline powder)

Typical for phenoxy acids.[1][2]

Melting Point

98-102 °C (Estimated)

Lower than Cloprop (113 °C)
due to the ethyl side chain

disrupting packing.[1][2]

pKa (Acid)

3.10+0.10

The

-phenoxy group increases
acidity via inductive electron
withdrawal compared to butyric
acid (pKa ~4.82).[1][2]

LogP (Octanol/Water)

28-3.1

Moderately lipophilic; sufficient
for membrane permeability in

plant/biological systems.[1][2]

Solubility

Low in water; High in EtOH,
Acetone

Soluble in organic solvents;
forms water-soluble salts with
alkali bases (NaOH, KOH).[1]

[2]

Synthesis & Manufacturing

The synthesis of 2-(3-Chlorophenoxy)butanoic acid follows a classic Williamson Ether

Synthesis.[1][2] This protocol is preferred for its reliability and high yield.[2]

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-

chlorophenol) onto the

-carbon of 2-bromobutyric acid. This is an

reaction, resulting in the inversion of configuration if a chiral starting material is used; however,
the racemic synthesis is standard.

Experimental Protocol (Racemic Synthesis)
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Reagents:

3-Chlorophenol (1.0 eq)[1][2]

2-Bromobutyric acid (1.1 eq)[1][2]

Sodium Hydroxide (NaOH) (2.5 eq)[1][2]

Solvent: Water or Ethanol/Water reflux[1][2]

Step-by-Step Methodology:

Phenoxide Formation: Dissolve 3-chlorophenol (12.8 g, 0.1 mol) in a solution of NaOH (8.0
g, 0.2 mol) in 50 mL water.[1][2] Stir until a clear solution of sodium 3-chlorophenoxide is
formed.

Alkylation: Add 2-bromobutyric acid (18.4 g, 0.11 mol) dropwise to the stirring solution. The
reaction is exothermic.[2]

Reflux: Heat the mixture to reflux (approx. 100°C) for 4—-6 hours to ensure complete
substitution.

Acidification: Cool the reaction mixture to room temperature. Acidify to pH < 2 using
concentrated Hydrochloric Acid (HCI).[1][2] The product will precipitate as an oil or solid.[2]

Extraction: Extract the crude product with Dichloromethane (DCM) (3 x 50 mL).
Purification: Wash the organic layer with brine, dry over anhydrous

, and evaporate the solvent. Recrystallize the residue from n-hexane/ethyl acetate to obtain
pure 2-(3-Chlorophenoxy)butanoic acid.[1][2]

Visualization: Synthetic Pathway
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Biological Context & Mechanism of Action[8]
Structure-Activity Relationship (SAR)

2-(3-Chlorophenoxy)butanoic acid occupies a unique niche in the auxin SAR landscape.[1]
[2] Its activity is governed by two competing structural features:

 -Substitution (The "Active" Motif): Unlike
-phenoxybutyric acids (e.g., 2,4-DB), which are biologically inactive until metabolized via
-oxidation into acetic acid derivatives,

-substituted acids are intrinsically active.[1][2] They do not require metabolic cleavage to bind
auxin receptors (TIR1/AFB).[1][2]

e Meta-Chlorine (The "Modulator"): The 3-chloro substituent typically reduces auxin potency
compared to 2,4-dichloro or 4-chloro analogs.[1][2] In many plant systems, 3-phenoxy
derivatives act as anti-auxins or weak auxins.[1][2] They may compete with native Indole-3-
acetic acid (IAA) for the receptor without triggering the full ubiquitination-degradation
cascade of Aux/IAA repressors.[1][2]
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Metabolic Stability

The ethyl group at the

-position provides steric hindrance that retards metabolic degradation, potentially giving this
molecule a longer half-life in planta compared to the unbranched phenoxyacetic acids.

Visualization: Activation Logic

Alpha-Substitution (Direct Activity) Gamma-Substitution (Pro-drug)

4-(3-Cl-Phenoxy)butanoic acid

2-(3-Cl-Phenoxy)butanoic acid
(Alpha-substituted)

Fig 2. Mechanistic contrast: Alpha-substituted acids are active per se; Gamma-analogs require activation.

(Gamma-substituted)

Direct Binding Requires Activation

Beta-Oxidation
(Peroxisome)

Active Acetic Acid Derivative

TIR1 Receptor Binding

A4

Growth Regulation / Anti-Auxin Effect

Click to download full resolution via product page
[11[2]

Analytical Profiling
Chiral Separation (HPLC)

Since the biological activity is likely stereospecific (typically the R-isomer), chiral resolution is
essential for advanced research.[1][2]

o Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[1][2]
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» Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2]

» Rationale: The acid modifier (TFA) is critical to suppress the ionization of the carboxylic acid
group, preventing peak tailing and ensuring sharp resolution of the enantiomers.

NMR Spectroscopy (Diagnostic Signals)[1][2]

« 1H NMR (CDCI3):

o

10.5 (br s, 1H, -COOH)[1][2]

o

6.8-7.3 (m, 4H, Aromatic protons)[1][2]

o

4.6 (t, 1H,
-CH, chiral center)[1][2]
o 1.9 (m, 2H,

-CH2)[1][2]
o 1.0 (t, 3H,

-CH3)[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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